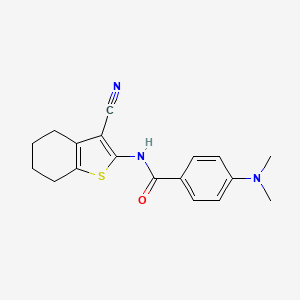

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-21(2)13-9-7-12(8-10-13)17(22)20-18-15(11-19)14-5-3-4-6-16(14)23-18/h7-10H,3-6H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRMLBYFTGLMEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide typically involves multiple steps, starting with the construction of the benzothiophene core One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium cyanide (NaCN) or dimethylamine (CH₃)₂NH.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide may be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group, in particular, plays a crucial role in binding to receptors or enzymes, leading to downstream effects. The exact pathways and molecular targets can vary depending on the application and the biological system .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key analogs and their structural/functional differences:

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of certain kinases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 305.4 g/mol. It features a benzothiophene core substituted with a cyano group and a dimethylamino benzamide moiety.

Inhibition of JNK Kinases

Research indicates that this compound acts as a potent inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. The reported pIC50 values for these targets are 6.5 and 6.7 respectively, indicating strong binding affinity to the ATP-binding site of these kinases . JNKs are involved in various cellular processes, including apoptosis and stress response, making them significant targets for cancer therapy.

Anticancer Potential

The compound has been evaluated for its anticancer properties against various cancer cell lines. Its activity was assessed through growth inhibition assays, revealing promising results:

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 0.49 | Induction of apoptosis via JNK inhibition |

| LNCaP (prostate) | 11 | Selective cytotoxicity towards cancer cells |

| HL60 (leukemia) | 2.58 | Disruption of cell cycle progression |

These findings suggest that the compound selectively inhibits cancer cell proliferation while sparing normal cells, potentially leading to fewer side effects in therapeutic applications .

The primary mechanism by which this compound exerts its effects appears to be through the inhibition of JNK signaling pathways. This inhibition can lead to:

- Apoptosis : Induction of programmed cell death in cancer cells.

- Cell Cycle Arrest : Prevention of cancer cells from progressing through the cell cycle.

- Reduced Metastasis : By inhibiting pathways that promote cell migration and invasion.

Study 1: Selective Inhibition in Cancer Models

A study conducted by Angell et al. demonstrated that the compound effectively inhibited JNK2 and JNK3 in vitro and showed significant anticancer activity in various human cancer cell lines. The results indicated that the compound could serve as a lead for developing targeted cancer therapies .

Study 2: Safety Profile Assessment

In another investigation focused on the safety profile of this compound, researchers found that it did not adversely affect normal human peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index . This selectivity is crucial for minimizing side effects during treatment.

Q & A

Q. What synthetic methodologies are optimal for constructing the benzothiophene core in this compound?

The benzothiophene moiety can be synthesized via cyclization of substituted thiophene precursors under controlled conditions. Key steps include:

- Cyclocondensation : Using thiourea derivatives with α,β-unsaturated ketones in acidic media (e.g., acetic acid) to form the tetrahydrobenzothiophene ring .

- Cyanation : Introducing the cyano group at the 3-position via nucleophilic substitution with CuCN or KCN under reflux conditions in polar aprotic solvents like DMF .

- Safety : Conduct hazard analysis for reactive intermediates (e.g., cyanide handling) and employ inert atmospheres to prevent decomposition .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

- NMR Spectroscopy : Compare and NMR chemical shifts with analogous benzothiophene derivatives (e.g., δ 11.6 ppm for amide protons in similar benzamides) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy < 5 ppm .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for 4-(dimethylamino)benzohydrazide derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) for high-purity isolation (>95%) .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility profiles of intermediates .

- Column Chromatography : Employ silica gel with dichloromethane:methanol (95:5) to separate polar byproducts .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data during structural elucidation?

- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to identify discrepancies (e.g., tautomeric forms or conformational isomers) .

- Quantum Chemical Analysis : Calculate HOMO-LUMO gaps to assess electronic properties influencing reactivity, as shown for 4-cyano-N-(2-fluorophenyl)benzamide derivatives .

- Cross-Validation : Use multiple software packages (e.g., Gaussian, ORCA) to ensure consistency in vibrational frequencies or dipole moments .

Q. What mechanistic insights can guide the optimization of amide bond formation in this compound?

- Coupling Reagents : Evaluate carbodiimides (e.g., EDC/HOBt) versus uronium salts (HATU) for activating the carboxylic acid moiety, noting side reactions like racemization .

- Solvent Effects : Compare yields in DMF (high polarity) versus THF (low polarity) to assess solvation’s role in transition-state stabilization .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., acyl transfer vs. dehydration) .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation products via LC-MS .

- Photostability Testing : Expose to UV-Vis light (300–800 nm) and track decomposition using HPLC, referencing protocols for light-sensitive benzamides .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds to inform storage conditions .

Q. Methodological Notes

- Data Contradiction Analysis : When NMR signals conflict with predicted splitting patterns, consider dynamic effects (e.g., restricted rotation in amides) or paramagnetic impurities .

- Reaction Optimization : Use design-of-experiments (DoE) software to systematically vary temperature, stoichiometry, and catalysts, reducing trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.